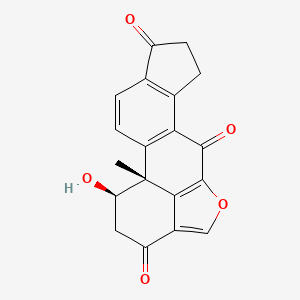

Demethoxyviridin

Description

Contextualization within Furanosteroid Natural Product Research

Demethoxyviridin is a member of the furanosteroid family, a class of structurally distinct, highly oxygenated steroids produced by various fungi. bohrium.comresearchgate.netnih.gov These compounds are characterized by a unique pentacyclic framework that includes an additional furan (B31954) ring fused to the steroid nucleus, typically at the C-4 and C-6 positions. researchgate.netresearchgate.net This structural feature, particularly the strained furan ring, is believed to be a significant contributor to their potent biological activities. researchgate.net

The furanosteroid class, which includes well-known compounds such as wortmannin (B1684655) and viridin (B1683569), has attracted considerable research attention due to a range of biological effects, including anti-inflammatory and antibiotic properties. researchgate.netbohrium.com A primary driver of this interest is their function as potent, nanomolar-level inhibitors of phosphatidylinositol 3-kinases (PI3Ks), a family of enzymes crucial to a multitude of cellular regulatory processes. bohrium.comnih.govnih.gov this compound, alongside its structural relatives, is frequently utilized in biological studies as a tool to investigate PI3K-dependent signaling pathways. bohrium.comnih.gov Despite the significant biological and therapeutic potential of furanosteroids, challenges related to their toxicity, chemical instability, and selectivity have limited their direct development into pharmaceutical drugs. bohrium.comnih.gov

The biosynthesis of these complex molecules in fungi was poorly understood for a long time, especially when compared to the advances made in their chemical synthesis. bohrium.com Recent research has significantly advanced this understanding, particularly through the study of this compound's biosynthetic pathway. bohrium.comnih.gov

Historical Perspectives on this compound Discovery and Early Academic Investigations

This compound is a natural product produced by the fungus Nodulisporium hinnuleum. rsc.org It belongs to an intriguing group of fungal metabolites that possess a steroid-like structure but feature an aromatic C-ring, inviting comparisons to mammalian steroid biosynthesis. rsc.org Early academic investigations into the furanosteroid family provided the foundational knowledge for understanding this compound. For instance, degradative experiments on the related compound viridin, biosynthesized from [2-¹⁴C]mevalonate, located isotopic labels at positions C-1, C-7, and C-15, which was consistent with its formation from two farnesyl residues in a manner similar to steroids. rsc.org

Specific early research on this compound itself, reported in 1979, focused on elucidating the origin of its carbon skeleton. Through feeding experiments using isotopically labeled precursors like sodium [1-¹³C]- and [1,2-¹³C₂]-acetate, as well as [2-¹³C]- and [5-¹³C]-mevalonate, researchers were able to define its biosynthetic origins. rsc.org The resulting ¹³C enrichment and coupling patterns confirmed a triterpenoid (B12794562) biosynthesis pathway and showed that the aromatic ring was formed without rearrangement. rsc.org These studies were crucial in establishing that this compound is derived from lanosterol. researchgate.net

Later investigations also explored the biological activity of this compound. It was identified as a potent inhibitor of PI3 kinase, in some cases even more potent than the widely studied wortmannin. nih.gov However, these early studies also highlighted a significant challenge: this compound's chemical instability. It was found to be notably less stable than wortmannin in phosphate-buffered saline (PBS), with a half-life of only 26 minutes. nih.gov This inherent instability spurred further research into creating more stable derivatives for use in biological systems. nih.gov Additionally, early evaluations of its antimicrobial properties revealed that this compound exhibited moderate antibacterial activity against several tested strains. nih.gov

Structure

3D Structure

Properties

CAS No. |

56660-21-0 |

|---|---|

Molecular Formula |

C19H14O5 |

Molecular Weight |

322.3 g/mol |

IUPAC Name |

(1R,18R)-18-hydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione |

InChI |

InChI=1S/C19H14O5/c1-19-11-4-2-8-9(3-5-12(8)20)15(11)17(23)18-16(19)10(7-24-18)13(21)6-14(19)22/h2,4,7,14,22H,3,5-6H2,1H3/t14-,19+/m1/s1 |

InChI Key |

SWJBYJJNDIXFSA-KUHUBIRLSA-N |

SMILES |

CC12C(CC(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O |

Isomeric SMILES |

C[C@]12[C@@H](CC(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O |

Canonical SMILES |

CC12C(CC(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Demethoxyviridin; DMV |

Origin of Product |

United States |

Advanced Biosynthetic Pathways of Demethoxyviridin

Elucidation of the Demethoxyviridin Biosynthetic Gene Cluster

The identification and characterization of the gene cluster responsible for this compound biosynthesis have been crucial in understanding its complex formation. This process has involved a combination of genomic and genetic techniques.

Identification of Candidate Gene Clusters through Genome Sequencing and Transcriptome Comparison

The initial step in unraveling the biosynthesis of this compound involved sequencing the whole genome of a producing organism, such as Nodulisporium sp. eurekalert.org Given the highly oxygenated structure of this compound, gene clusters containing cytochrome P450 monooxygenase genes were considered potential candidates for housing the biosynthetic machinery. eurekalert.org Analysis of the genome revealed numerous cytochrome P450 genes, some of which were organized into clusters. eurekalert.org To narrow down the candidates, researchers compared gene expression levels under conditions favorable and unfavorable for this compound production. eurekalert.org This transcriptome comparison helped to identify gene clusters that were significantly upregulated when the fungus was actively producing the compound. eurekalert.org Through this approach, a specific gene cluster, later designated the vid cluster, was identified as the likely locus for this compound biosynthesis. researchgate.net This cluster was found to consist of 19 genes, including 15 genes directly involved in biosynthesis. researchgate.netnih.govdntb.gov.ua

Functional Characterization of Biosynthetic Genes via Gene Disruption Methodologies (e.g., CRISPR-Cas9)

To confirm the role of the identified gene cluster and individual genes within it, gene disruption methodologies have been extensively employed. The CRISPR-Cas9 system has proven to be a powerful tool for targeted gene deletion in filamentous fungi, enabling researchers to investigate the function of specific genes in the biosynthetic pathway. researchgate.netmdpi.comreferencecitationanalysis.com By systematically disrupting candidate genes within the vid cluster, researchers could analyze the metabolic profiles of the resulting mutant strains. researchgate.netresearchgate.net The absence or accumulation of specific intermediates in these mutants provided strong evidence for the function of the disrupted gene in the pathway. researchgate.netresearchgate.net For instance, disruption of certain genes within the vid cluster abolished this compound production and led to the accumulation of different compounds, confirming the cluster's involvement and providing clues about the roles of individual genes. researchgate.netresearchgate.net This gene deletion approach, facilitated by techniques like CRISPR-Cas9, was instrumental in deciphering the step-by-step enzymatic transformations leading to this compound. researchgate.net

Role of Cytochrome P450 Monooxygenase Genes (e.g., VidA) in this compound Biosynthesis

Cytochrome P450 monooxygenases (P450s) play a critical role in the biosynthesis of this compound due to the molecule's highly oxygenated and complex steroidal structure. researchgate.netnih.govkff.kzeurekalert.org The identified vid gene cluster contains six cytochrome P450 genes among its 15 biosynthetic genes. researchgate.netnih.govdntb.gov.ua Functional characterization through gene disruption has revealed the specific roles of some of these P450 enzymes. For example, the cytochrome P450 monooxygenase VidA has been shown to be involved in the aromatization of ring C and the demethylation at the C-13 position of steroidal intermediates in the pathway. rsc.org Disruption of the vidA gene resulted in the failure to produce this compound and the accumulation of upstream intermediates. researchgate.net Other P450s within the cluster, such as VidE, VidG, and VidR, are implicated in the cleavage of the C20-C22 bond and the formation of the characteristic furan (B31954) ring, although their precise individual functions in these complex steps require further detailed investigation. rsc.orgsdu.edu.cn The involvement of multiple P450 enzymes highlights the intricate oxidative modifications required to transform a sterol precursor into the final this compound structure.

Characterization of Biosynthetic Intermediates in this compound Production

Understanding the complete biosynthetic pathway necessitates the identification and structural characterization of the intermediate compounds formed during the enzymatic conversion of the primary precursor to this compound.

Isolation and Spectroscopic Analysis of this compound Precursors and Analogs

A key aspect of elucidating the this compound biosynthetic pathway has been the isolation and structural determination of the intermediate compounds produced by gene deletion mutants or through in vitro enzymatic assays. researchgate.netbuffalo.edueurekalert.org By disrupting specific genes within the vid cluster, researchers were able to accumulate various intermediates that are otherwise transient in the wild-type strain. researchgate.netresearchgate.net These accumulated compounds were then isolated using chromatographic techniques. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), were crucial for determining the precise chemical structures of these isolated intermediates. researchgate.netresearchgate.net Analysis of the structures of these precursors and analogs allowed researchers to map the sequence of enzymatic reactions and the modifications occurring at each step of the biosynthesis. For instance, the isolation and analysis of 14 biosynthetic intermediates, including 8 previously unknown compounds, provided significant insights into the pathway. researchgate.net

Proposed Complete Biosynthetic Pathway for this compound and its Derivatives from Ergosterol (B1671047)

Based on the identification of the gene cluster, the functional characterization of biosynthetic enzymes, and the structural analysis of isolated intermediates, a complete biosynthetic pathway for this compound and its derivatives from a sterol precursor has been proposed. While some furanosteroids like viridin (B1683569) have been linked to a triterpenoid (B12794562) pathway starting from squalene (B77637) and incorporating lanosterol, the biosynthesis of this compound has been shown to originate from ergosterol. researchgate.netwikipedia.org Ergosterol, a common fungal sterol, serves as the initial substrate. researchgate.netresearchgate.netnih.govnih.gov The proposed pathway involves a series of complex enzymatic transformations mediated by the enzymes encoded within the vid cluster. These steps include oxygenations catalyzed by P450s, modifications to the steroidal ring system, cleavage of the pregnane (B1235032) side-chain, and formation of the characteristic furan ring. researchgate.netnih.govbuffalo.edueurekalert.orgdntb.gov.uarsc.org

A notable feature of the this compound pathway is the unusual cleavage of the pregnane side-chain, which requires the concerted action of three enzymes: a flavin-dependent Baeyer-Villiger monooxygenase (VidF), an esterase (VidP), and a dehydrogenase (VidH). researchgate.netnih.govbuffalo.edursc.org This contrasts with the single cytochrome P450-mediated process observed in mammalian steroid biosynthesis. researchgate.netnih.govbuffalo.edu The pathway also involves enzymes responsible for the aromatization of ring C (e.g., VidA and VidD) sdu.edu.cn, hydroxylation at specific positions (e.g., VidK for C1β hydroxylation) researchgate.net, and the formation of the furan ring (involving enzymes like VidE, VidG, VidR, VidO, VidN, and VidQ) rsc.orgsdu.edu.cn. The proposed pathway outlines the sequential action of these enzymes, transforming ergosterol through various intermediates into this compound and its related derivatives, such as the 3-OH derivative. researchgate.netresearchgate.net

Enzymatic Mechanisms in this compound Biosynthesis

The biosynthesis of this compound involves a series of enzymatic transformations, orchestrated by a dedicated gene cluster identified in producing fungi researchgate.net. This pathway includes unique enzymatic mechanisms, notably in the cleavage of the pregnane side-chain and various oxidative modifications and aromatization steps.

Investigation of Pregnane Side-Chain Cleavage Enzymes (e.g., VidF, VidP, VidH)

A distinctive feature of this compound biosynthesis is the mechanism by which the pregnane side-chain is cleaved. Unlike the single cytochrome P450-mediated process observed in mammalian steroid metabolism, this cleavage in the fungal pathway requires the concerted action of three specific enzymes: VidF, VidP, and VidH researchgate.netbuffalo.eduresearchgate.netrsc.orgfnr.de. These enzymes facilitate the scission between the C17 and C20 positions of a pregnane precursor, such as 3-dihydrovirone rsc.org.

VidF has been identified as a flavin-dependent Baeyer-Villiger monooxygenase (BVFMO) researchgate.netresearchgate.netrsc.orgfnr.de. Baeyer-Villiger monooxygenases are known for their ability to insert an oxygen atom adjacent to a carbonyl group, leading to the formation of an ester or lactone. In the context of this compound biosynthesis, VidF's activity is crucial for initiating the cleavage of the pregnane side-chain rsc.org. Research has demonstrated that VidF, in conjunction with VidP and VidH, catalyzes the cleavage of the C17-C20 bond researchgate.netfnr.de.

The pregnane side-chain cleavage pathway also involves the enzymes VidP, an esterase, and VidH, a dehydrogenase researchgate.netresearchgate.netrsc.orgfnr.de. While the precise sequence and interplay of these three enzymes (VidF, VidP, and VidH) in the cleavage process are complex, their combined action is essential for the removal of the C17-C20 side chain rsc.org. This enzymatic trio represents a notable divergence from typical mammalian steroid degradation pathways researchgate.netbuffalo.edu.

Oxidative Modifications and Aromatization Steps Mediated by Cytochrome P450 Enzymes

Cytochrome P450 monooxygenases (CYPs) play significant roles in the biosynthesis of this compound, mediating various oxidative modifications and aromatization reactions Current time information in Delhi, IN.wikipedia.orgnih.gov. The genome of producing organisms like Nodulisporium sp. contains a substantial number of CYP genes, reflecting their diverse roles in secondary metabolism jst.go.jpeurekalert.org. Specific P450 enzymes within the this compound biosynthetic gene cluster are responsible for key steps, including the installation of the characteristic furan ring and the aromatization of the C-ring rsc.org. For instance, VidA is implicated in the C-13 demethylation and aromatization of the C-ring, while VidE, VidG, and VidR are involved in the formation of the furan ring rsc.org.

Producing Organisms and Biosynthetic Engineering of this compound

This compound is a natural product primarily isolated from fungal species. The identification and characterization of the producing organisms have been crucial for understanding the genetic and enzymatic basis of its biosynthesis.

Fungal Producers of this compound (e.g., Nodulisporium sp.)

Several fungal species have been identified as producers of this compound. Prominently, species belonging to the genus Nodulisporium are known to produce this furanosteroid researchgate.netresearchgate.netCurrent time information in Delhi, IN.eurekalert.orgsioc-journal.cn. Specific strains, such as Nodulisporium hinnuleum and Nodulisporium sp. (e.g., strain No. 65-12-7-1), have been utilized in research to elucidate the biosynthetic pathway and isolate intermediates researchgate.netrsc.orggoogle.com. The identification of the this compound biosynthetic gene cluster in Nodulisporium sp. has provided a genetic blueprint for studying this complex pathway researchgate.netjst.go.jpeurekalert.org.

Heterologous Expression Systems for Biosynthetic Pathway Reconstruction (e.g., Aspergillus oryzae)

Reconstructing fungal natural product biosynthetic pathways in heterologous hosts is a powerful tool for understanding the enzymatic steps and producing these compounds. Aspergillus oryzae has emerged as a valuable host for the heterologous expression of fungal biosynthetic gene clusters. eurekalert.orgresearchgate.nettandfonline.comtandfonline.com This system allows for the functional characterization of individual genes within a cluster and the reconstitution of entire biosynthetic pathways. eurekalert.orgtandfonline.com

In the case of this compound, the biosynthetic gene cluster from Nodulisporium sp., the native producer, was identified. eurekalert.orgjst.go.jpresearchgate.net Successive analyses using the Aspergillus oryzae heterologous gene expression system, coupled with in vitro enzymatic assays, have confirmed individual biosynthetic steps and led to the isolation of fourteen biosynthetic intermediates. eurekalert.orgjst.go.jpcolab.wsresearchgate.net This approach has been instrumental in deciphering the complete biosynthetic pathway of this compound. researchgate.net A. oryzae is considered a suitable host due to its ability to express fungal genes, including those encoding cytochrome P448 and P450 enzymes, which are often involved in the biosynthesis of complex natural products like this compound.

Strategies for Engineered Biosynthesis of this compound and its Analogues

The elucidation of the this compound biosynthetic pathway through approaches like heterologous expression in Aspergillus oryzae sets the stage for engineered biosynthesis. eurekalert.orgjst.go.jp Strategies for engineered biosynthesis aim to optimize the production of this compound and to generate structural analogues with potentially altered or improved biological activities.

One strategy involves the refactoring of biosynthetic gene clusters, which includes optimizing promoter/terminator elements for efficient expression in the heterologous host. tandfonline.com This is considered essential for large-scale production and pathway engineering. tandfonline.com By manipulating the genes within the identified cluster, researchers can potentially increase the yield of this compound or direct the pathway towards the production of specific intermediates or analogues.

Structure-activity relationship analyses of biosynthetic intermediates have provided insights into the structural features important for biological activity, such as PI3K inhibition. eurekalert.orgjst.go.jpcolab.wsresearchgate.net For this compound, the 3-keto group, the C1β-OH, and the aromatic ring C have been identified as important for PI3K inhibition. eurekalert.orgjst.go.jpcolab.ws This information can guide engineered biosynthesis efforts to create analogues with enhanced inhibitory activity or altered target specificity.

Engineered biosynthesis can also involve introducing genes from other pathways or modifying existing enzymes to catalyze novel reactions, thereby expanding the chemical diversity of furanosteroids. The detailed understanding of the enzymatic machinery, particularly the roles of cytochrome P450 enzymes and those involved in side-chain cleavage, provides targets for rational pathway engineering. colab.wsrsc.orgsdu.edu.cn The development of automated and high-throughput biofoundry workflows using hosts like Aspergillus oryzae can further accelerate the discovery and development of terpenoid natural products and their analogues through engineered biosynthesis. researchgate.net

Molecular Mechanisms of Demethoxyviridin Biological Activities

Phosphatidylinositol 3-Kinase (PI3K) Inhibition by Demethoxyviridin

This compound functions as a potent inhibitor of phosphatidylinositol 3-kinase, an enzyme family critical for numerous cellular processes including cell growth, proliferation, differentiation, and survival. nih.govwikipedia.orgresearchgate.net Inhibition of PI3K by this compound impacts various signaling pathways.

Comparative Analysis of PI3K Inhibitory Potency with Other Furanosteroids (e.g., Wortmannin)

This compound is a structural analogue of wortmannin (B1684655), another well-characterized fungal furanosteroid and a widely used PI3K inhibitor. nih.govmerckmillipore.comcore.ac.uk Both compounds inhibit PI3K activity at nanomolar concentrations. researchgate.netjst.go.jpnih.govmerckmillipore.com Studies comparing the inhibitory potency of this compound and wortmannin on purified mammalian PI3K have shown similar effectiveness. nih.gov This comparable potency is also observed against the intrinsic p85-phosphorylating activity of the p110 catalytic subunit of PI3K. nih.gov

Research into the structure-activity relationships of this compound derivatives has provided insights into the structural features crucial for its PI3K inhibitory activity. The presence of a 3-keto group, the C1β-OH, and the aromatic ring C have been identified as important contributors to the inhibitory potency against phosphatidylinositol 3-kinase. nih.govresearchgate.netjst.go.jp

One study reported an IC₅₀ value of 6.6 nM for this compound against PI3K in an in vitro kinase inhibition assay. nih.gov This was significantly more potent than a related derivative (compound 2), which showed an IC₅₀ of 1074 nM. nih.gov

| Compound | PI3K IC₅₀ (nM) |

| This compound | 6.6 |

| Compound 2 | 1074 |

Irreversible Inhibition Characteristics and Covalent Bond Formation

Furanosteroids, including this compound and wortmannin, are known to be potent, irreversible covalent inhibitors of phosphoinositide 3-kinases. wikipedia.org Wortmannin's irreversible inhibition is well-established and involves the formation of a covalent bond, often attributed to a reactive functional group. wikipedia.orgdrughunter.com Given the structural similarity and classification within the same family of PI3K inhibitors with similar potency and irreversible characteristics, it is inferred that this compound also exerts its inhibitory effect through the formation of a covalent bond with the PI3K catalytic subunit, leading to irreversible inactivation. wikipedia.org

Specificity Profile Across PI3K Isoforms and Related Kinases

This compound demonstrates inhibitory activity against mammalian PI3K. nih.gov However, its specificity profile extends beyond just mammalian PI3K. Studies have shown that this compound does not inhibit the structurally related PI3K found in Saccharomyces cerevisiae (Vps34p). nih.gov Furthermore, while it did not affect mammalian phosphatidylinositol 4-kinase (PI4-kinase), this compound was found to inhibit a membrane-associated PI4-kinase from Schizosaccharomyces pombe. nih.gov

In intact Swiss 3T3 cells, this compound inhibited both insulin-stimulated PI 3-kinases and PI 4-kinases. core.ac.uknih.gov This suggests that in a cellular context, this compound can impact multiple phosphoinositide kinases.

Enzyme Inhibition by this compound in Swiss 3T3 Cells

| Enzyme | Stimulation | Inhibition Range |

| PI 3-kinases | Insulin (B600854) | Nanomolar |

| PI 4-kinases | Insulin | Nanomolar |

| Phospholipase C | Bombesin (B8815690) | Nanomolar |

| Phospholipase D | Bombesin | Nanomolar |

| Phospholipase A₂ | Bombesin | Nanomolar |

| Tyrosine phosphorylation of proteins | Bombesin | Nanomolar |

This indicates that this compound's inhibitory effects are not strictly limited to PI3K within a cellular environment, impacting other enzymes involved in phospholipid metabolism and protein phosphorylation. core.ac.uknih.gov

Modulation of Intracellular Signal Transduction Pathways by this compound

Beyond its direct inhibition of PI3K, this compound modulates several intracellular signal transduction pathways, particularly those mediated by phospholipids.

Effects on Phospholipid-Mediated Signaling Cascades

Growth factors and oncogenes activate various phospholipid-mediated signaling pathways that are crucial for processes like cell proliferation. core.ac.uknih.govgoogle.com this compound has been shown to inhibit the increase in cell number stimulated by bombesin and insulin in Swiss 3T3 cells, a model system for studying cell proliferation. core.ac.uknih.gov

In intact Swiss 3T3 cells, this compound's impact on phospholipid-mediated signaling cascades is evident through its inhibition of several key enzymes in the nanomolar concentration range. These include insulin-stimulated PI 3- and 4-kinases, as well as bombesin-stimulated phospholipases C, D, and A₂. core.ac.uknih.gov The inhibition of these enzymes disrupts the generation of lipid second messengers and subsequent downstream signaling events. Additionally, this compound inhibited bombesin-stimulated tyrosine phosphorylation of a range of proteins at nanomolar concentrations, further highlighting its broad impact on stimulated signaling pathways. core.ac.uknih.gov These findings collectively demonstrate that this compound inhibits multiple stimulated signaling pathways that converge to promote cell proliferation. core.ac.uknih.gov

Impact on Phospholipase C and D Activation (e.g., in Human Neutrophils)

This compound influences the activation of phospholipase C (PLC) and phospholipase D (PLD), particularly in human neutrophils. nih.govresearchgate.net In human neutrophils stimulated with fMet-Leu-Phe (fMLP), a chemotactic peptide, this compound was found to block both phosphatidylinositol 4,5-bisphosphate-specific phospholipase C and phospholipase D activation. nih.gov Inhibition of fMLP-stimulated PLD by this compound was characterized as non-competitive, with an IC50 of 31 ± 10 nM. nih.gov Inhibition of fMLP-stimulated inositol (B14025) 1,4,5-trisphosphate (IP3) formation, a product of PLC activity, required higher concentrations, with an IC50 of 250 ± 130 nM. nih.gov this compound also inhibited PLD activation induced by sodium fluoride (B91410) or phorbol (B1677699) myristate acetate (B1210297) (PMA), although at concentrations significantly higher than those needed for fMLP-stimulated PLD inhibition. nih.gov These findings suggest that this compound affects key enzymes in the signaling pathways downstream of chemotactic peptide receptors in neutrophils. nih.gov

Alterations in Phosphatidylinositol 4,5-bisphosphate Metabolism

This compound impacts the metabolism of phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov As an inhibitor of phosphatidylinositol 4,5-bisphosphate-specific phospholipase C, this compound can block the hydrolysis of PIP2, thereby affecting the production of downstream signaling molecules like inositol 1,4,5-trisphosphate (IP3). nih.gov This alteration in PIP2 metabolism is a direct consequence of its inhibitory effect on PLC, a key enzyme in the phosphoinositide signaling pathway. nih.gov

Influence on Tyrosine Phosphorylation of Cellular Proteins

This compound has been observed to inhibit the tyrosine phosphorylation of a range of cellular proteins. nih.gov In Swiss 3T3 cells, this compound inhibited bombesin-stimulated tyrosine phosphorylation of various proteins at nanomolar concentrations. nih.gov Tyrosine phosphorylation, catalyzed by tyrosine kinases, is a critical regulatory mechanism in numerous cellular processes, including signal transduction, cell division, and immune responses. wikipedia.orgnih.gov The inhibition of this process by this compound highlights its broad impact on cellular signaling networks. nih.gov

Interactions with GTP-Binding Proteins and Chemotactic Peptide Receptors

Evidence suggests that this compound may interfere with the interaction between chemotactic peptide receptors and GTP-binding proteins (G proteins). nih.govresearchgate.net In human neutrophils, the inhibition of fMLP-stimulated PLD activation by this compound led to the suggestion that the compound might block the interaction between the chemotactic peptide receptor and a G protein intimately involved in PLD activation. nih.govresearchgate.net G proteins are crucial transducers of signals from G protein-coupled receptors, including chemotactic peptide receptors, to intracellular effectors like phospholipases. abcam.comgoogle.com

Structure-Activity Relationship (SAR) Studies of this compound

Structure-activity relationship studies of this compound and its analogs have been conducted to identify the key structural features responsible for its biological activities, particularly its inhibition of PI3K. researchgate.netnih.gov

Identification of Key Structural Features for PI3K Inhibitory Activity (e.g., 3-keto group, C1β-OH, aromatic ring C)

Analyses of this compound and its biosynthetic intermediates have revealed specific structural elements critical for its phosphatidylinositol 3-kinase inhibitory activity. researchgate.netnih.gov Key features identified include the 3-keto group, the C1β-OH group, and the aromatic ring C. researchgate.netnih.gov Studies comparing the inhibitory effects of various intermediates demonstrated that the presence of the β-OH at C-1 is important for inhibiting PI3K, with compounds possessing this group showing more potent activity than their 1-dehydroxyl counterparts. nih.gov The aromatic ring C has also been shown to contribute to the inhibitory activity, as compounds with an aromatic ring C exhibit higher activity compared to those without it. nih.gov These findings provide insights into the molecular requirements for PI3K inhibition by this compound and related furanosteroids. researchgate.netnih.gov

Correlating Structural Modifications of Biosynthetic Intermediates with Biological Potency

The biosynthesis of this compound involves a complex pathway starting from lanosterol. researchgate.netresearchgate.net Studies on the biosynthetic pathway of this compound have led to the isolation of various intermediates. colab.wsresearchgate.net Structure-activity relationship analyses of these intermediates have provided insights into the structural features crucial for its biological potency, particularly its inhibitory activity against phosphatidylinositol 3-kinase (PI3K). colab.wsresearchgate.netomicsdi.org

Research indicates that the 3-keto group, the C1β-OH group, and the aromatic ring C are important for the inhibition of PI3K. colab.wsresearchgate.netomicsdi.org The pregnane (B1235032) side-chain cleavage during the biosynthesis of this compound is notably different from the process in mammalian cells, involving three enzymes: a flavin-dependent Baeyer-Villiger monooxygenase, an esterase, and a dehydrogenase. colab.wsresearchgate.net

Antimicrobial Mechanisms of Action of this compound

This compound exhibits antimicrobial activity against a range of microorganisms. researchgate.netgrafiati.com While the precise molecular mechanisms of its antimicrobial action are still under investigation, studies on this compound and its synthetic analogues have provided some insights. researchgate.netgrafiati.com

Antifungal Efficacy and Activity Spectrum against Pathogenic Fungi (e.g., Aspergillus niger, Fusarium solani, Geotrichum candidum)

This compound has demonstrated antifungal efficacy against several pathogenic fungi. researchgate.netgrafiati.com Studies have evaluated its activity spectrum against various fungal strains, including Aspergillus niger, Fusarium solani, and Geotrichum candidum. researchgate.netgrafiati.com

In one study, this compound showed antifungal activity against Aspergillus niger, Aspergillus fumigatus, Aspergillus flavus, Aspergillus parasiticus, Fusarium solani, Fusarium graminarum, and Geotrichum candidum. researchgate.netgrafiati.com A synthetic analogue, 1α-hydroxythis compound, demonstrated more potent antifungal activity with a minimum inhibitory concentration (MIC) of 20 µg/ml (0.062 mM) against these fungi. researchgate.netgrafiati.com

Data on the antifungal activity of this compound and a potent analogue are presented in the table below:

| Compound | Fungal Species | MIC (µg/ml) | MIC (mM) |

| This compound | Aspergillus niger | Moderate | - |

| Fusarium solani | Moderate | - | |

| Geotrichum candidum | Moderate | - | |

| 1α-Hydroxythis compound | Aspergillus niger | 20 | 0.062 |

| Aspergillus fumigatus | 20 | 0.062 | |

| Aspergillus flavus | 20 | 0.062 | |

| Aspergillus parasiticus | 20 | 0.062 | |

| Fusarium solani | 20 | 0.062 | |

| Fusarium graminarum | 20 | 0.062 | |

| Geotrichum candidum | 20 | 0.062 |

Note: "Moderate" indicates activity was observed but specific MIC values for this compound were not provided in the source for these fungi. researchgate.netgrafiati.com

Antibacterial Effects and Activity Spectrum against Bacterial Strains (e.g., Bacillus subtilis, Escherichia coli)

This compound has also been evaluated for its antibacterial effects against various bacterial strains, including Bacillus subtilis and Escherichia coli. researchgate.netgrafiati.com

Studies have shown that this compound exhibits moderate antibacterial activity against most tested bacterial strains. researchgate.netgrafiati.com For instance, it has shown activity against Bacillus subtilis and Escherichia coli. researchgate.netgrafiati.com The analogue 1α-hydroxythis compound also demonstrated antibacterial activity. researchgate.netgrafiati.com

Data on the antibacterial activity of this compound and a related analogue are presented in the table below:

| Compound | Bacterial Species | Activity |

| This compound | Bacillus subtilis | Moderate |

| Escherichia coli | Moderate | |

| Most strains tested | Moderate | |

| 1α-Hydroxythis compound | Antibacterial activity | Present |

Note: "Moderate" indicates activity was observed but specific details like MIC were not consistently provided for this compound in the source. researchgate.netgrafiati.com "Present" indicates activity was noted for the analogue without specific spectrum details in the context of the source. researchgate.netgrafiati.com

Synthetic Approaches and Analog Design for Demethoxyviridin Research

Total Chemical Synthesis Strategies for Demethoxyviridin Core Skeletons

Methodologies for Constructing the Furan (B31954) Ring and Steroidal Framework

The construction of the furan ring fused to the steroidal framework is a key challenge in the total synthesis of this compound and other furanosteroids. Synthetic approaches often focus on the precise formation of the cyclopentanophenanthrene-like structure, which forms the basis of the steroid framework, and the subsequent annulation of the furan ring. Methodologies have been developed for the total synthesis of furanosteroids, including this compound. scribd.comthegoodscentscompany.com These methods involve a sequence of reactions designed to build the complex ring system with appropriate functionalization and stereochemistry. The synthesis of related compounds like viridin (B1683569) and viridiol (B1683570) also provides insights into the strategies employed for constructing this unique core structure. nih.govnih.gov

Stereoselective Synthesis of this compound and Related Furanosteroids

Stereoselective synthesis is crucial for obtaining this compound and its analogues with the correct three-dimensional arrangement of atoms, as the biological activity is highly dependent on stereochemistry. Efforts have been directed towards the stereoselective total synthesis of furanosteroids, including this compound. scribd.comthegoodscentscompany.com Stereoselective routes for the synthesis of related furanosteroids such as viridin and viridiol have also been reported, highlighting the importance of controlling stereochemistry during the construction of the molecule. yeniyuzyil.edu.trwikipedia.org These methodologies often involve the use of chiral reagents, catalysts, or specific reaction conditions to favor the formation of desired stereoisomers.

Design and Synthesis of this compound Analogues

The design and synthesis of this compound analogues are driven by the desire to explore the structure-activity relationships of this class of compounds and to develop derivatives with improved properties, such as enhanced stability or altered biological specificity.

Rational Design Based on Established Structure-Activity Relationships

Rational design of this compound analogues relies heavily on understanding the structure-activity relationships (SAR) of this compound and related furanosteroids. Studies have investigated the SAR of viridin and this compound, providing valuable information on which parts of the molecule are essential for its biological activity. This knowledge guides the design process, allowing chemists to make targeted modifications to the this compound structure with the aim of improving potency, selectivity, or other desirable characteristics. The synthesis of analogues is often undertaken based on these established SAR principles. scribd.com

Chemoenzymatic Synthesis and Biocatalysis in this compound Research

In Vitro Enzymatic Synthesis of this compound Intermediates

Research into the biosynthesis of this compound in the symbiotic fungus Nodulisporium sp. has led to the identification of its biosynthetic gene cluster. eurekalert.orgjst.go.jp Through the use of an Aspergillus oryzae heterologous gene expression system and in vitro enzymatic assays, researchers have confirmed individual biosynthetic steps and successfully isolated fourteen biosynthetic intermediates. eurekalert.orgjst.go.jpresearchgate.net

A notable aspect of the this compound biosynthetic pathway is the pregnane (B1235032) side-chain cleavage. kff.kzeurekalert.orgjst.go.jpresearchgate.netrepec.orgcolab.ws In contrast to the single cytochrome P450-mediated process observed in mammalian cells, this cleavage in the fungal pathway requires the action of three distinct enzymes: a flavin-dependent Baeyer-Villiger monooxygenase, an esterase, and a dehydrogenase. kff.kzeurekalert.orgjst.go.jpresearchgate.netrepec.orgcolab.ws This multi-enzyme requirement represents an unusual feature of the biosynthetic route. kff.kzresearchgate.netcolab.ws

The in vitro studies have been instrumental in elucidating the specific enzymatic transformations occurring during this compound biosynthesis and in obtaining the various intermediate compounds. eurekalert.orgjst.go.jp

Advanced Structural Elucidation Techniques in Demethoxyviridin Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C) for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is indispensable for the structural confirmation of demethoxyviridin and related compounds. NMR provides detailed insights into the molecular skeleton and the arrangement of atoms. By analyzing chemical shifts, coupling constants, and signal intensities in ¹H NMR spectra, researchers can deduce the types of protons present, their electronic environments, and their connectivity to neighboring protons. emerypharma.com Similarly, ¹³C NMR spectroscopy reveals the different carbon environments within the molecule. emerypharma.com

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to establish correlations between protons and carbons, allowing for the complete assignment of signals and the confirmation of the molecular connectivity. emerypharma.com For instance, detailed NMR analyses have been used to determine the structures of this compound and related metabolites. nih.govresearchgate.net Comparison of NMR data with previously reported compounds is a common practice for structural confirmation. nih.gov Studies on synthetic intermediates related to the viridin (B1683569) core structure have also utilized ¹H NMR to confirm the presence of key functional groups and their positions by comparing chemical shifts to known compounds like this compound. acs.org

Utilization of Mass Spectrometry (MS) and Tandem MS/MS for Molecular Structure Determination

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound and its analogues, MS provides crucial information regarding their molecular formulas. sydney.edu.auyoutube.com High-resolution MS can accurately measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for the precise determination of the molecular formula, even distinguishing between compounds with very similar nominal masses. sydney.edu.aumsu.edu

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This technique provides valuable structural information by revealing the fragmentation pattern of the molecule, which is characteristic of its chemical structure. By analyzing the masses of the fragment ions, researchers can deduce the presence of specific substructures and functional groups. MS and tandem MS/MS have been utilized in the structural determination of this compound and its biosynthetic intermediates. researchgate.netrsc.org For example, ESIMS and HRESIMS have been employed to record mass spectra for structural analysis. scilit.com Fragmentation patterns observed in the mass spectra of this compound derivatives have also provided insights into their structures. google.com

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule, including the absolute configuration of chiral centers and conformational details. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the electron density distribution can be mapped, revealing the precise positions of atoms in the crystal lattice. nii.ac.jpresearchgate.net

For this compound and its analogues, X-ray crystallography has been instrumental in establishing their absolute stereochemistry and preferred conformations in the solid state. acs.orgrsc.org This technique provides unambiguous structural information that complements and validates findings from NMR and MS. X-ray crystallographic analysis has been used in the structural assignment of this compound and novel related compounds, confirming structural features and relative configurations. nih.govresearchgate.net

Spectroscopic Characterization of Novel this compound Analogues and Biosynthetic Intermediates

The study of novel this compound analogues and biosynthetic intermediates is crucial for understanding the biosynthetic pathway and structure-activity relationships of this class of compounds. Spectroscopic techniques, including NMR, MS, UV, and IR spectroscopy, are essential for the characterization of these molecules. acs.orgyoutube.comresearchgate.netscilit.comomicsdi.orgnih.gov

Future Directions and Emerging Research Avenues for Demethoxyviridin

Unraveling Cryptic Biosynthetic Pathways and Enzymes

While the biosynthetic pathway for Demethoxyviridin has been partially elucidated, involving a gene cluster of 19 genes with 15 identified as biosynthetic genes, including six cytochrome P450 monooxygenase genes, further research is needed to fully understand the "cryptic" aspects of this process. researchgate.netrepec.orgeurekalert.org The pathway originates from lanosterol, a triterpenoid (B12794562), rather than a diterpenoid pathway. wikipedia.org Notably, the cleavage of the pregnane (B1235032) side-chain involves a unique enzymatic team: a flavin-dependent Baeyer-Villiger monooxygenase (VidF), an esterase (VidP), and a dehydrogenase (VidH). researchgate.netrepec.orgeurekalert.orgrsc.org This contrasts sharply with the single cytochrome P450-mediated process seen in mammals. researchgate.netrepec.orgeurekalert.orgrsc.org

Future studies could focus on the precise roles and mechanisms of action of each enzyme in the pathway, particularly the cytochrome P450 monooxygenases, which are known for their diverse catalytic abilities in natural product biosynthesis. sdu.edu.cn Identifying and characterizing any remaining unassigned genes within the biosynthetic cluster could reveal novel enzymatic transformations or regulatory elements. researchgate.neteurekalert.org Techniques such as CRISPR-Cas9-based gene disruption and heterologous expression in hosts like Aspergillus oryzae have proven valuable in deciphering this pathway and are likely to be instrumental in future investigations. eurekalert.orgnih.govtandfonline.comjst.go.jp Understanding the regulatory networks controlling the expression of the vid gene cluster could also provide insights into maximizing this compound production. researchgate.neteurekalert.org

Discovery of Novel Molecular Targets Beyond Phosphoinositide Kinases

This compound is well-established as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K). researchgate.netrepec.orgeurekalert.orgresearchgate.net Structure-activity relationship studies have indicated that the 3-keto group, the C1β-OH, and the aromatic ring C are important for this inhibitory activity. researchgate.netrepec.orgeurekalert.org However, exploring molecular targets beyond the PI3K family is a crucial area for future research. Given the complex biological effects that furanosteroids can exert, it is plausible that this compound interacts with other cellular proteins or pathways. mdpi.com

Research could employ unbiased screening approaches to identify novel binding partners or affected pathways. icr.ac.uk Techniques such as activity-based protein profiling, thermal proteome profiling, and high-throughput screening assays could reveal previously unknown targets. Furthermore, investigating the effects of this compound on various cellular processes, such as apoptosis, cell cycle regulation, and autophagy, beyond their direct links to PI3K signaling, could point towards new molecular interactions. researchgate.net Comparative studies with related furanosteroids like viridin (B1683569) and wortmannin (B1684655), which also inhibit PI3K but may have differing off-target effects, could provide clues about unique activities of this compound. invivochem.comscienceopen.compsu.eduoup.com

Advanced Biosynthetic Engineering for Diversified this compound Scaffolds

The identification and characterization of the this compound biosynthetic gene cluster open avenues for advanced biosynthetic engineering. researchgate.neteurekalert.org By manipulating the genes and enzymes involved, researchers can aim to produce higher yields of this compound or generate novel structural analogs with potentially altered or improved biological activities. Heterologous expression systems, such as Aspergillus oryzae, serve as valuable platforms for reconstituting and engineering the biosynthetic pathway. eurekalert.orgtandfonline.comtandfonline.com

Strategies could involve overexpression of key biosynthetic enzymes, knockout or downregulation of competing pathways, or introduction of genes from other natural product biosynthetic clusters to create hybrid compounds. nih.govtandfonline.com Directed evolution or enzyme engineering of specific enzymes, such as the cytochrome P450 monooxygenases or the unique pregnane side-chain cleavage enzymes, could lead to the production of novel this compound derivatives. rsc.orgsdu.edu.cn Exploring different fungal strains or employing co-culture techniques might also reveal new insights into furanosteroid production and diversification.

Computational Chemistry and Molecular Modeling in this compound Drug Design

Computational chemistry and molecular modeling play an increasingly vital role in drug discovery and design, and these tools can be effectively applied to this compound. imist.maalliedacademies.orgnih.govmdpi.comschrodinger.com Understanding the three-dimensional structure of this compound and its interactions with target proteins at an atomic level is crucial for rational drug design.

Molecular docking studies can predict the binding modes and affinities of this compound and its analogs to known or putative molecular targets, including PI3K isoforms. oup.comalliedacademies.orgschrodinger.com Molecular dynamics simulations can provide insights into the conformational flexibility of this compound and its targets, as well as the dynamics of their interactions in a simulated biological environment. alliedacademies.orgmdpi.com Quantitative structure-activity relationship (QSAR) modeling can correlate structural features of this compound derivatives with their biological activities, guiding the design of more potent and selective compounds. researchgate.net Furthermore, in silico screening of large chemical libraries based on the pharmacophore of this compound could identify novel lead compounds with similar or improved activity profiles. alliedacademies.orgschrodinger.com

Q & A

Q. What experimental methodologies are foundational for identifying demethoxyviridin in fungal isolates?

Researchers typically employ a combination of chromatographic separation (e.g., HPLC, TLC) and spectroscopic techniques (NMR, MS) to isolate and structurally characterize this compound . Phylogenetic analysis of fungal strains (e.g., Hypoxylon species) coupled with chemotaxonomic profiling (e.g., secondary metabolite screening) is critical for species identification and natural product discovery .

Q. How is the biosynthetic origin of this compound initially hypothesized?

Initial hypotheses are derived from comparative genomics and gene cluster analysis. For this compound, the vid gene cluster (19 genes, including cytochrome P450s and transporters) was identified through targeted gene disruption and metabolite profiling in fungal strains. Disruption of key genes (e.g., vidA, vidS) abolished this compound production, confirming their role .

Q. What model systems are commonly used to study this compound's bioactivity?

In vitro enzymatic assays (e.g., phosphatidylinositol 3-kinase inhibition studies) and cell-based cytotoxicity screens are standard. This compound is compared to analogs like wortmannin to assess specificity and mechanism of action, requiring controlled experimental conditions (e.g., dose-response curves, negative controls) .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed biosynthetic pathways for this compound?

Isotopic labeling and heterologous expression of candidate genes in model organisms (e.g., Aspergillus spp.) are used to validate enzymatic steps. For example, vidK was confirmed to catalyze C1β-hydroxylation via gene knockout and intermediate accumulation analysis . Contradictory data from enzyme promiscuity or incomplete pathway elucidation require iterative hypothesis testing using LC-MS/MS and stable isotope tracing .

Q. What strategies optimize heterologous production of this compound for functional studies?

Codon optimization of fungal genes for bacterial or yeast expression systems, coupled with promoter engineering (e.g., inducible T7 systems), enhances yield. Co-expression of tailoring enzymes (e.g., vidA for C-13 demethylation) and transporters mitigates metabolic bottlenecks .

Q. How do ecological factors influence this compound production in fungal endophytes?

Environmental metatranscriptomics and stress induction experiments (e.g., nutrient limitation, host co-culture) are used to study regulatory mechanisms. For example, Hypoxylon croceum increases this compound production under oxidative stress, linked to the vid cluster’s responsiveness to reactive oxygen species .

Q. What computational tools are critical for predicting this compound's enzymatic interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model this compound’s binding to targets like PI3K. Phylogenetic tools (e.g., BLAST, MEGA) identify conserved catalytic residues in cytochrome P450s (e.g., vidA) across fungal taxa .

Methodological & Data Analysis Questions

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

Detailed documentation of fungal strain sources, growth conditions (media, temperature), and extraction protocols is essential. Replicate experiments (biological and technical) and statistical validation (e.g., ANOVA for bioactivity assays) minimize variability . Public deposition of genomic data (e.g., NCBI BioProject) enhances transparency .

Q. What statistical approaches address variability in this compound yield across fungal isolates?

Multivariate analysis (e.g., PCA) correlates environmental variables (pH, host species) with metabolite yield. Bootstrapping methods assess confidence intervals for enzymatic activity measurements in low-yield strains .

Q. How can conflicting bioactivity data for this compound analogs be reconciled?

Meta-analysis of published datasets (e.g., ChEMBL) identifies structure-activity relationships (SAR). Dose-dependent effects and off-target interactions are clarified using RNA-seq to profile transcriptional responses in treated cell lines .

Ethical & Reporting Considerations

Q. What ethical guidelines apply to sourcing fungal strains for this compound research?

Compliance with the Nagoya Protocol ensures legal and ethical sourcing of genetic resources. Permits for collecting environmental samples (e.g., USDA Forest Service agreements) and material transfer agreements (MTAs) for sharing strains are mandatory .

Q. How should researchers report negative results in this compound pathway studies?

Negative results (e.g., gene disruptions with no metabolic impact) must be disclosed to avoid publication bias. Supplemental materials should include raw chromatograms, sequencing data, and failed assay conditions to aid reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.